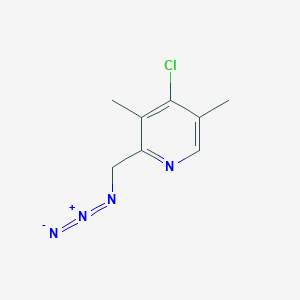
2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine
Vue d'ensemble
Description
Azides are a class of organic compounds characterized by the presence of the azido group (-N3). They are used in various chemical reactions, particularly in the synthesis of heterocycles . The compound you’re asking about, “2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine”, likely contains an azido group attached to a pyridine ring, which is a basic aromatic ring with one nitrogen atom.
Molecular Structure Analysis
The molecular structure of azides is characterized by the presence of an azido group (-N3). X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry.Chemical Reactions Analysis
Azides are known to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. Additionally, the photoreaction of azides can lead to the formation of various compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of azides can be characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR).Applications De Recherche Scientifique
Synthesis of Heterocycles
Organic azides like “2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine” are crucial in synthesizing various heterocycles. They can help form five-member rings with one heteroatom such as pyrroles and heterocycles with two heteroatoms like pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Energy Release
Due to their nitrogen-rich nature, organic azides release considerable amounts of energy upon the scission of the azide bond. This property is beneficial for applications requiring high energy outputs .
High-Density Materials
Organic azides typically have high densities and positive heats of formation, making them suitable for creating materials that require these properties .
High Burning Rates
The high burning rates of organic azides make them useful in applications where rapid energy release is necessary, such as in propellants .
Solubility Improvement
Azidomethyl compounds can be synthesized to improve the solubility of target ligands in protic polar solvents, which is beneficial for various chemical processes .
Ligand Synthesis
Azidomethyl compounds are also used in the synthesis of new ligands for potential applications in coordination chemistry .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azidomethyl)-4-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5-3-11-7(4-12-13-10)6(2)8(5)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMKJYTPFOVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)


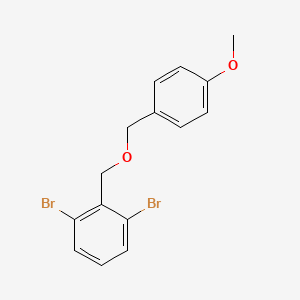
![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)
![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)
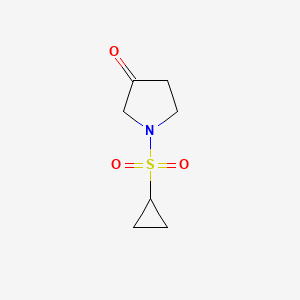
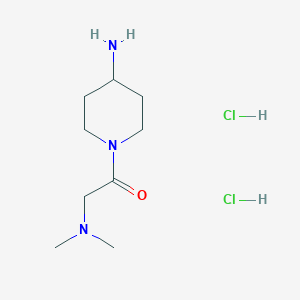
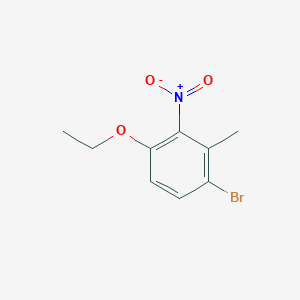
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)
![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)

![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)